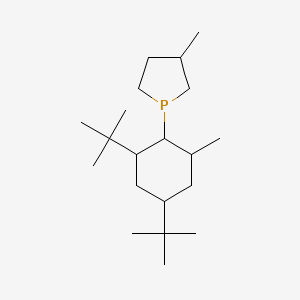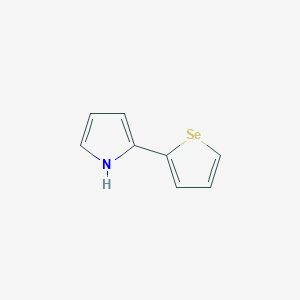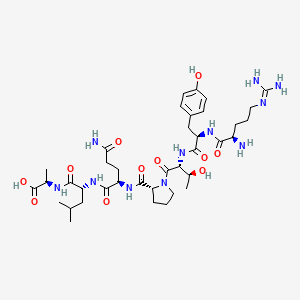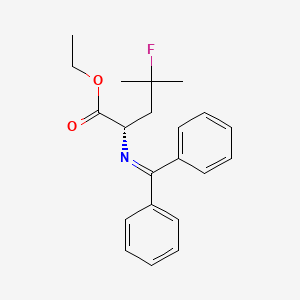
9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a chemical compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic light-emitting diodes (OLEDs). The presence of the fluorophenyl group in this compound adds unique properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the condensation of 2-fluorobenzaldehyde with resorcinol under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the xanthene core. The reaction conditions often include the use of a strong acid like sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted xanthene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has several applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The fluorophenyl group enhances its ability to penetrate cell membranes, making it effective in cellular imaging and drug delivery applications. The hydroxyl groups can participate in hydrogen bonding, further stabilizing its interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenyl-2,6,7-trihydroxy-3H-xanthen-3-one: Lacks the fluorine atom, resulting in different electronic properties.
9-(2-Chlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one: Contains a chlorine atom instead of fluorine, affecting its reactivity and interactions.
9-(2-Methylphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one: The presence of a methyl group alters its steric and electronic properties.
Uniqueness
The presence of the fluorophenyl group in 9-(2-Fluorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one imparts unique properties such as increased lipophilicity and enhanced electronic effects. These characteristics make it more effective in applications like bioimaging and drug delivery compared to its non-fluorinated counterparts.
Propiedades
Número CAS |
142181-55-3 |
|---|---|
Fórmula molecular |
C19H11FO5 |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
9-(2-fluorophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H11FO5/c20-12-4-2-1-3-9(12)19-10-5-13(21)15(23)7-17(10)25-18-8-16(24)14(22)6-11(18)19/h1-8,21-23H |
Clave InChI |
CAUGBHZTZAHNMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)
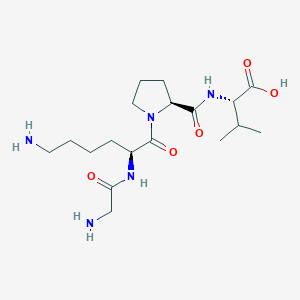
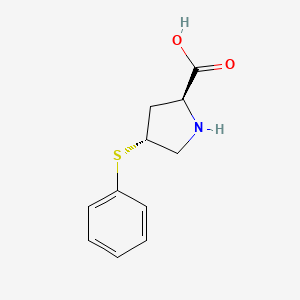
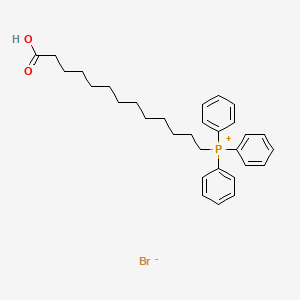
![3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol](/img/structure/B12549664.png)
![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)
